4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-[1-(2-methoxyphenyl)pyrazol-4-yl]-N-piperidin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-26-18-5-3-2-4-17(18)25-13-14(12-22-25)16-8-11-21-19(24-16)23-15-6-9-20-10-7-15/h2-5,8,11-13,15,20H,6-7,9-10H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRMVALEGPUUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NC4CCNCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group. The pyrimidine core is then synthesized and coupled with the pyrazole intermediate. Finally, the piperidine moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Introduction to 4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine
The compound This compound , often referred to as compound 1244684-41-0 , is a novel small molecule with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its scientific research applications, synthesizing findings from various studies and sources.
Structural Features
The compound features a pyrazole ring, which is known for its biological activity, along with a pyrimidine moiety that may enhance its pharmacological properties. The methoxyphenyl group contributes to its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives effectively targeted specific oncogenic pathways, leading to reduced tumor growth in xenograft models .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of similar compounds. The incorporation of a piperidine ring is believed to enhance the interaction with microbial targets, making these compounds effective against a range of bacterial strains.
Case Study:
In vitro assays revealed that related pyrazole compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .
Neuroprotective Effects
The piperidine component is associated with neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
A research paper indicated that derivatives of this compound could modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, showcasing potential for neuroprotection .
Anti-inflammatory Activity
Compounds containing pyrazole and pyrimidine rings have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.
Case Study:
A study demonstrated that similar compounds significantly reduced inflammation markers in animal models of arthritis, suggesting their potential as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidin-2-amine Core
Table 1: Key Structural Analogs and Their Modifications
Key Observations :
- Aryl Substituents : The target compound’s 2-methoxyphenyl group balances hydrophobicity and steric bulk, contrasting with crizotinib’s electron-withdrawing dichlorofluorophenyl group, which enhances target affinity .
- Heterocyclic Variations : Replacing pyrazole (target compound) with imidazole () reduces BRD4(D1) binding by 10-fold, highlighting pyrazole’s superior π-π stacking .
- Halogenation : Chloro (Compound 17) and fluoro (Compound 20) substituents at the 5-position improve CDK2 inhibition but reduce solubility compared to the target’s methoxy group .
Piperidine Modifications
Table 2: Piperidine-Based Analogs
Key Observations :
- Piperidine vs. Piperazine : Golvatinib’s piperazine-piperidine hybrid increases c-Met affinity 5-fold compared to the target’s simpler piperidine, likely due to additional hydrogen bonding .
- Thiazole-Piperidine Hybrids : Compound 24 () demonstrates that substituting pyrimidine with thiazole retains activity but shifts target specificity to parasitic kinases .
Pharmacokinetic and Physicochemical Properties
Table 3: Comparative Physicochemical Data
Research Implications
- Kinase Selectivity: The target compound’s 2-methoxyphenyl group may reduce off-target effects compared to crizotinib’s dichlorofluorophenyl, which non-specifically inhibits ALK and ROS1 .
- Synthetic Feasibility : ’s general procedure B (amine-pyrimidine coupling) is applicable for scaling up the target compound .
Biological Activity
The compound 4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine is a novel small molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 350.41 g/mol. The structure features a pyrimidine core substituted with a pyrazole and a methoxyphenyl group, which may contribute to its biological activity.
-
Anticancer Activity :
- Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The presence of the pyrazole moiety in this compound suggests it may inhibit key signaling pathways involved in tumor growth and proliferation.
- For instance, compounds similar to this one have been shown to target various cancer cell lines, including colon carcinoma (HCT116) and epidermoid carcinoma (HEP2), demonstrating antiproliferative effects with IC50 values in the low micromolar range .
-
Antimicrobial Properties :
- The compound's structural components suggest potential activity against bacterial pathogens, particularly those resistant to standard treatments. Pyrazole derivatives have been explored for their ability to inhibit bacterial growth, making this compound a candidate for further investigation in antimicrobial therapy .
- Kinase Inhibition :
Table 1: Summary of Biological Activities
Case Studies
-
Antitumor Efficacy :
A study conducted on a series of pyrazole derivatives similar to the target compound demonstrated significant antitumor activity against various human cancer cell lines. The most active compounds showed IC50 values as low as 1.35 µM, suggesting high potency . -
Inhibition of Kinases :
Research has shown that compounds targeting PfGSK3 and PfPK6 can effectively inhibit malaria parasite growth. The tested analogs exhibited promising results, indicating that our compound could be a valuable addition to the arsenal against malaria .
Q & A
Q. What are the optimal synthetic routes for 4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine, and how do reaction conditions affect yield?
Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
-
¹H NMR: Look for characteristic peaks: pyrazole C-H (δ 7.5–8.5 ppm), pyrimidine NH (δ 8.0–9.0 ppm), and piperidinyl protons (δ 1.5–3.0 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .
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¹³C NMR: Pyrimidine carbons resonate at δ 155–165 ppm; pyrazole carbons at δ 105–150 ppm .
- Mass Spectrometry: HRMS (ESI) should match the exact mass (e.g., 438.1420 for M+H⁺) .
- X-ray Crystallography: Use SHELXL for refinement. Key parameters include space group (e.g., P21212), unit cell dimensions (e.g., a=15.479 Å), and R-factor (<0.05). Intramolecular hydrogen bonds (e.g., N–H⋯N) validate planar arrangements .
Example Crystallographic Data:
Parameter Value Reference Space group P21212 R-factor 0.041 Dihedral angle (pyrazole-pyrimidine) 6.4°
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data, such as conflicting kinase inhibition profiles?
Methodological Answer:
- Assay Design: Use orthogonal assays (e.g., enzymatic vs. cell-based). For kinase inhibition:
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Enzymatic Assays: Measure IC₅₀ using ATP-coupled fluorescence .
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Cell-Based Assays: Monitor phospho-histone H3 levels (mitotic arrest marker) .
- Control Experiments: Include known inhibitors (e.g., CYC116 for aurora kinases) and assess off-target effects via kinase profiling panels .
- Data Interpretation: Use statistical tools (e.g., ANOVA) to distinguish noise from true activity. For example, aurora kinase inhibitors show dose-dependent polyploidy in cancer cells .
Case Study:
Q. How can computational and experimental methods address challenges in crystallographic refinement of this compound?
Methodological Answer:
- Software Tools:
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SHELXL: Refine against high-resolution data; constrain H-atom parameters .
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ORTEP-3: Visualize thermal ellipsoids and validate molecular geometry .
- Challenges:
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Disorder: Resolve using PART instructions in SHELXL for overlapping moieties (e.g., methoxyphenyl groups) .
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Twinned Data: Apply TWIN/BASF commands in SHELXL for pseudo-merohedral twinning .
- Validation: Check Flack parameter (e.g., 0.05(8)) to confirm absolute configuration .
Example Workflow:
- Collect data on a Bruker D8 APEXII CCD .
- Process with SAINT/SADABS .
- Refine using SHELXL-97 with 174 parameters .
Q. What metabolic stability assays are recommended to evaluate the pharmacokinetic potential of this compound?
Methodological Answer:
- In Vitro Assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
